N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride

Description

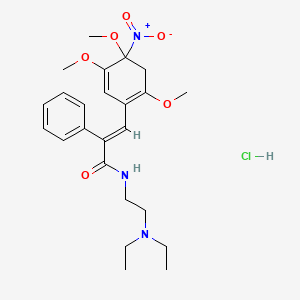

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a synthetic acetamide derivative characterized by a complex structure. The molecule features:

- A 4-nitro-substituted phenylacetamide backbone, which is modified by a diethylaminoethyl side chain.

- A 2,4,5-trimethoxyphenyl methylene group attached to the alpha-carbon of the acetamide.

Properties

CAS No. |

93777-62-9 |

|---|---|

Molecular Formula |

C24H34ClN3O6 |

Molecular Weight |

496.0 g/mol |

IUPAC Name |

(E)-N-[2-(diethylamino)ethyl]-2-phenyl-3-(2,4,5-trimethoxy-4-nitrocyclohexa-1,5-dien-1-yl)prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C24H33N3O6.ClH/c1-6-26(7-2)14-13-25-23(28)20(18-11-9-8-10-12-18)15-19-16-22(32-4)24(33-5,27(29)30)17-21(19)31-3;/h8-12,15-16H,6-7,13-14,17H2,1-5H3,(H,25,28);1H/b20-15+; |

InChI Key |

SCTLZIJWHJIWTD-QMGGKDRNSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)/C(=C/C1=C(CC(C(=C1)OC)([N+](=O)[O-])OC)OC)/C2=CC=CC=C2.Cl |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=CC1=C(CC(C(=C1)OC)([N+](=O)[O-])OC)OC)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, nitrobenzene, and trimethoxybenzaldehyde. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process includes the careful measurement of reagents, precise control of reaction conditions, and thorough purification of the final product to meet quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The diethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists several acetamide derivatives, primarily herbicides, which share structural or functional similarities with the target compound. Below is a comparative analysis:

Structural Comparison

Key Observations

Substituent Diversity: The target compound’s 2,4,5-trimethoxyphenyl and 4-nitro groups distinguish it from simpler chloro- or methoxy-substituted herbicides like alachlor or thenylchlor . These substituents may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to increased electron-withdrawing and steric effects. In contrast, metominostrobin (a fungicide) employs a methoxyimino group for antifungal activity, highlighting how acetamide derivatives are tailored for specific applications .

Physicochemical Properties: The diethylaminoethyl group in the target compound likely improves water solubility (via protonation of the amine) compared to non-ionic herbicides like alachlor. This could make it suitable for systemic applications in plants or animals. The monohydrochloride salt further enhances solubility, a feature absent in neutral acetamide herbicides listed in the evidence .

Potential Applications: While evidence compounds are primarily herbicides or fungicides, the target compound’s nitro and trimethoxyphenyl groups are structurally reminiscent of pharmacological agents (e.g., antitumor or antiparasitic drugs). For instance, trimethoxyphenyl groups are found in combretastatin analogs targeting microtubules .

Research Findings and Limitations

- Gaps in Evidence : The provided sources focus on pesticidal acetamides and lack direct data on the target compound. Its comparison is thus inferred from structural analogs.

- Hypothetical Activity : Molecular modeling or in vitro studies would be required to validate its biological activity. For example, the nitro group may confer redox activity (e.g., prodrug activation in hypoxic environments), while the trimethoxyphenyl group could modulate lipophilicity .

Biological Activity

N-(2-(Diethylamino)ethyl)-4-nitro-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a complex organic compound with significant biological activity. This article provides a detailed exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 449.0 g/mol. Its structure features a diethylaminoethyl group, a nitro-substituted phenylacetamide moiety, and a trimethoxyphenyl group, which contribute to its unique biological properties .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects by modulating neurotransmitter levels in the central nervous system. This modulation may help in conditions such as neurodegenerative diseases. The compound's ability to influence neurotransmitter systems suggests its potential as a therapeutic agent in treating disorders like Alzheimer's disease and Parkinson's disease.

Anticancer Properties

The compound has shown promise in cancer research due to its interaction with cellular pathways involved in cancer cell survival. It appears to induce apoptosis in various cancer cell lines by targeting specific signaling pathways. Studies have demonstrated that it can inhibit cell proliferation and promote cell death in tumor cells, making it a candidate for further investigation as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N,N-Diethylbenzamide | Lacks nitro group; simpler structure | Analgesic properties |

| 4-Nitrophenylacetamide | Contains nitro group; lacks diethylamino group | Antimicrobial activity |

| 2,4-Dimethoxy-N-(diethylamino)benzamide | Similar amino group; different methoxy substitution | Neuroprotective effects |

This compound stands out due to its combination of functional groups that confer significant biological activities not fully replicated by these similar compounds.

Case Studies and Research Findings

- Neuroprotective Study : A study conducted on the effects of this compound on neuronal cells indicated that it significantly reduced oxidative stress markers and increased cell viability compared to untreated controls. The mechanism was attributed to its ability to enhance antioxidant enzyme activity within the cells.

- Anticancer Efficacy : In vitro experiments demonstrated that this compound could reduce the viability of human cancer cell lines by over 70% at concentrations as low as 10 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through caspase activation pathways.

- Pharmacological Profiling : A comprehensive pharmacological profile revealed that the compound interacts with various receptors and enzymes related to neurotransmission and cell growth regulation. This multi-target approach enhances its therapeutic potential across different disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.